molecular formula C13H16Cl2N2O5S2 B11481742 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11481742
M. Wt: 415.3 g/mol
InChI Key: HUIBLIASTOWAMI-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, dimethylsulfamoyl, and dioxido-tetrahydro-thiophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Chlorination: Introduction of chlorine atoms to the benzene ring.

    Sulfamoylation: Addition of the dimethylsulfamoyl group.

    Thiophene Ring Formation: Incorporation of the thiophene ring structure.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzene ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or ligand.

    Medicine: Investigating its potential as a therapeutic agent, such as an antimicrobial or anticancer compound.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzamide: Lacks the thiophene ring.

    N-(1,1-Dioxido-tetrahydro-3-thiophenyl)benzamide: Lacks the dichloro and dimethylsulfamoyl groups.

Uniqueness

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C13H16Cl2N2O5S2

Molecular Weight

415.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C13H16Cl2N2O5S2/c1-17(2)24(21,22)12-5-9(10(14)6-11(12)15)13(18)16-8-3-4-23(19,20)7-8/h5-6,8H,3-4,7H2,1-2H3,(H,16,18)

InChI Key

HUIBLIASTOWAMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2CCS(=O)(=O)C2)Cl)Cl

Origin of Product

United States

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